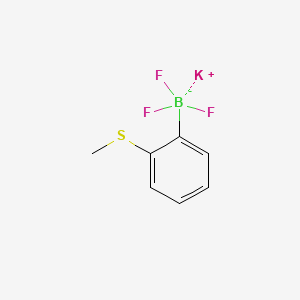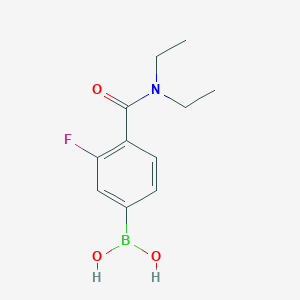
3-フルオロ-5-(メチルカルバモイル)フェニルボロン酸
概要
説明
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C8H9BFNO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 3-position and a methylcarbamoyl group at the 5-position.
科学的研究の応用
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used to develop new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.
Material Science: It is used in the synthesis of novel materials with unique properties, such as liquid crystals and polymers.
作用機序
Target of Action
Boronic acids, in general, are known to reversibly bind diol functional groups , which suggests that this compound may interact with biological targets containing these groups.
Mode of Action
Boronic acids are known to form reversible covalent bonds with diol-containing molecules . This property allows them to interact dynamically with their targets, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Boronic acids are important chemical building blocks employed in cross-coupling reactions , suggesting that this compound may participate in various biochemical reactions.
Result of Action
The ability of boronic acids to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides , suggesting that this compound may have similar applications.
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature , indicating that certain environmental conditions are necessary for its stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoroaniline.
Formation of Methylcarbamoyl Group: The 3-fluoroaniline is reacted with methyl isocyanate to introduce the methylcarbamoyl group at the 5-position.
Borylation: The resulting intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the functional groups on the phenyl ring.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation: The major product is the corresponding phenol.
Reduction: The major products depend on the specific reducing agent and conditions used.
類似化合物との比較
Similar Compounds
3-Fluorophenylboronic Acid: Similar structure but lacks the methylcarbamoyl group.
5-Methylcarbamoylphenylboronic Acid: Similar structure but lacks the fluoro group.
Phenylboronic Acid: The parent compound without any substituents on the phenyl ring.
Uniqueness
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid is unique due to the presence of both the fluoro and methylcarbamoyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. These substituents also influence the compound’s physical and chemical properties, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
[3-fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJLVNMKXZMCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661215 | |
| Record name | [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-63-7 | |
| Record name | [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387901.png)




![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine hydrochloride](/img/structure/B1387910.png)


![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387915.png)





